molecular formula C14H13Cl2N3O2 B12573618 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide CAS No. 642085-71-0

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide

Cat. No.: B12573618
CAS No.: 642085-71-0
M. Wt: 326.2 g/mol
InChI Key: PLUMVIOGFSTNIR-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazine ring substituted with a 2,6-dichlorophenyl group and an ethyl carboxamide group. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-hydroxy-N-ethylpyrazine-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazine-2-carboxamide
  • 5-[(2,6-Dichlorophenyl)methoxy]-N-propylpyrazine-2-carboxamide
  • 5-[(2,6-Dichlorophenyl)methoxy]-N-butylpyrazine-2-carboxamide

Uniqueness

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of the ethyl carboxamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and potency in various applications, making it a valuable molecule for research and development.

Properties

CAS No.

642085-71-0

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide

InChI

InChI=1S/C14H13Cl2N3O2/c1-2-17-14(20)12-6-19-13(7-18-12)21-8-9-10(15)4-3-5-11(9)16/h3-7H,2,8H2,1H3,(H,17,20)

InChI Key

PLUMVIOGFSTNIR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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